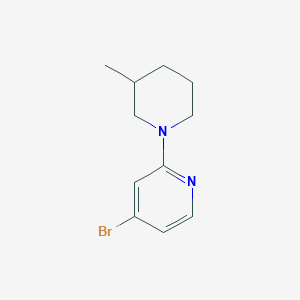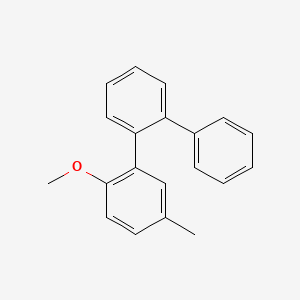
(2,3,4,5,6-Pentachlorophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,4,5,6-Pentachlorophenyl)thiourea is an organosulfur compound with significant applications in various fields It is structurally characterized by the presence of a thiourea group attached to a pentachlorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-Pentachlorophenyl)thiourea typically involves the reaction of pentachlorophenyl isothiocyanate with ammonia or primary amines. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. The general reaction scheme is as follows:
[ \text{C}_6\text{Cl}_5\text{NCS} + \text{NH}_3 \rightarrow \text{C}_6\text{Cl}_5\text{NHC(S)NH}_2 ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2,3,4,5,6-Pentachlorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed.
Major Products
The major products formed from these reactions include sulfonyl derivatives, thiol derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2,3,4,5,6-Pentachlorophenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of (2,3,4,5,6-Pentachlorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Pentachlorophenol: An organochlorine compound used as a pesticide and disinfectant.
Thiourea: A structurally similar compound with a wide range of applications in organic synthesis and industry.
Uniqueness
(2,3,4,5,6-Pentachlorophenyl)thiourea is unique due to the presence of both the pentachlorophenyl and thiourea groups, which confer distinct chemical and biological properties. Its high degree of chlorination enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H3Cl5N2S |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentachlorophenyl)thiourea |
InChI |
InChI=1S/C7H3Cl5N2S/c8-1-2(9)4(11)6(14-7(13)15)5(12)3(1)10/h(H3,13,14,15) |
Clave InChI |
HHGMXOGMWVYWES-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


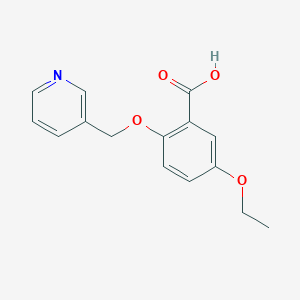
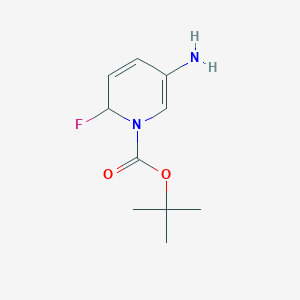
![8,9,11,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B14131354.png)


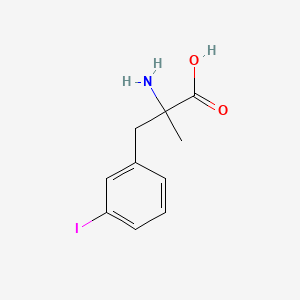
![(3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14131375.png)
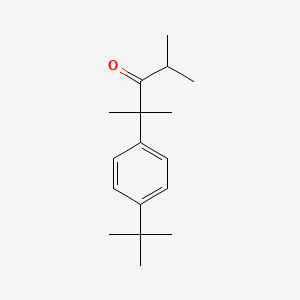
![2-Oxaspiro[5.5]undecane-1,3-dione](/img/structure/B14131399.png)
![N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide](/img/structure/B14131406.png)
![3-[(2-Methylquinolin-8-yl)oxy]propanenitrile](/img/structure/B14131407.png)
